molecular formula C7H15ClO B566513 1-Chloro-2-methylhexan-2-ol CAS No. 101258-59-7

1-Chloro-2-methylhexan-2-ol

Cat. No.: B566513
CAS No.: 101258-59-7
M. Wt: 150.646
InChI Key: QBYDNXCLMYYVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methylhexan-2-ol is a chiral building block of significant interest in advanced synthetic organic chemistry. Its structure incorporates both a nucleophilic hydroxyl group and an electrophilic chloro substituent, enabling its use in a diverse range of chemical transformations. The tertiary alcohol adjacent to the chlorine atom creates a sterically hindered center, which can be exploited in reactions to study stereochemical outcomes and neighboring group effects. The chlorine moiety serves as an excellent leaving group, making this compound a valuable precursor for nucleophilic substitution reactions, including the formation of ethers or azides. Concurrently, the hydroxyl group can be selectively oxidized or functionalized, for instance, through esterification. This bifunctionality allows researchers to explore sequential and chemoselective reaction pathways. Chlorinated compounds are a cornerstone of medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring their importance in developing new therapeutic agents with optimized biological activity and metabolic stability . As such, this compound presents a valuable intermediate for pharmaceutical and agrochemical research, particularly in the synthesis of complex molecules for biological evaluation. This product is intended for use in a laboratory setting only.

Properties

CAS No.

101258-59-7

Molecular Formula

C7H15ClO

Molecular Weight

150.646

IUPAC Name

1-chloro-2-methylhexan-2-ol

InChI

InChI=1S/C7H15ClO/c1-3-4-5-7(2,9)6-8/h9H,3-6H2,1-2H3

InChI Key

QBYDNXCLMYYVSU-UHFFFAOYSA-N

SMILES

CCCCC(C)(CCl)O

Synonyms

1-CHLORO-2-METHYL-2-HEXANOL

Origin of Product

United States

Scientific Research Applications

Industrial Applications

1. Synthesis of Pharmaceuticals

1-Chloro-2-methylhexan-2-ol serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of lercanidipine, a medication used for treating hypertension. The synthesis process is efficient, minimizing waste and environmental impact by employing solid catalysts instead of traditional acidic methods, which often generate significant byproducts .

2. Chemical Intermediates

This compound acts as a precursor for various chemical syntheses. It can be transformed into other functionalized compounds that are essential in the manufacture of agrochemicals, surfactants, and other industrial chemicals. Its versatility stems from its ability to undergo nucleophilic substitution reactions, making it valuable in organic synthesis .

Case Studies

Case Study 1: Pharmaceutical Synthesis

In a study focused on the synthesis of lercanidipine, researchers demonstrated that using this compound as an intermediate led to higher yields and reduced reaction times compared to traditional methods. The process involved a one-step reaction facilitated by solid catalysts, which not only simplified the procedure but also decreased the generation of hazardous waste .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted on the production processes involving this compound highlighted its lower ecological footprint compared to other chlorinated compounds. The study emphasized that utilizing this compound in industrial applications could significantly reduce water pollution associated with acid waste from traditional synthesis methods .

Table 1: Comparison of Synthesis Methods for Lercanidipine

MethodYield (%)Reaction Time (hours)Waste Generated (L)
Traditional Acid Catalysis75850
Solid Catalyst Method90410

Table 2: Applications of this compound

ApplicationDescription
Pharmaceutical IntermediateUsed in the synthesis of lercanidipine
Chemical PrecursorServes as a building block for agrochemicals
Surfactants ProductionUtilized in formulating various surfactants

Comparison with Similar Compounds

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Molecular formula : C₄H₉ClO.
  • Molecular weight : 108.56 g/mol.
  • Structural differences: Shorter carbon chain (propanol vs. hexanol) and identical branching (methyl and Cl at C2).
  • Implications: Boiling point: Likely lower than 1-Chloro-2-methylhexan-2-ol due to reduced chain length. Solubility: Higher water solubility compared to the hexanol analog (shorter chains are less hydrophobic). Safety: Requires stringent handling due to toxicity; skin/eye contact mandates immediate washing (similar precautions as this compound) .

1-Chlorohexan-2-ol (CAS 52802-07-0)

  • Molecular formula : C₆H₁₃ClO.
  • Molecular weight : 136.62 g/mol.
  • Structural differences : Lacks the methyl group at C2, resulting in a linear secondary alcohol.
  • Implications: Reactivity: Higher susceptibility to nucleophilic substitution compared to the methyl-branched analog due to reduced steric hindrance. Physical properties: Likely lower boiling point than this compound (less branching reduces van der Waals interactions). Applications: Potential as an intermediate in surfactant synthesis, whereas branching in this compound may favor specialized polymer applications .

2-Ethyl-1-hexanol (CAS 104-76-7)

  • Molecular formula : C₈H₁₈O.
  • Molecular weight : 130.23 g/mol.
  • Structural differences: Non-chlorinated primary alcohol with an ethyl branch at C2.
  • Implications: Polarity: Lower than chlorinated analogs, leading to higher miscibility in non-polar solvents. Applications: Widely used in plasticizers and coatings, contrasting with chlorinated alcohols’ roles in pharmaceuticals or agrochemicals.

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

  • Molecular formula : C₅H₁₂O₃.
  • Molecular weight : 120.15 g/mol.
  • Structural differences : Ether-alcohol hybrid with a methoxy-ethoxy chain.
  • Implications: Solubility: Excellent in both polar and non-polar solvents due to ether and hydroxyl groups. Reactivity: Less reactive toward nucleophiles compared to chlorinated alcohols. Uses: Common solvent in paints/inks, unlike chlorinated alcohols’ niche synthetic roles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound - C₇H₁₅ClO ~150.64 -Cl, -OH, -CH₃ Organic synthesis
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO 108.56 -Cl, -OH, -CH₃ Laboratory reagent
1-Chlorohexan-2-ol 52802-07-0 C₆H₁₃ClO 136.62 -Cl, -OH Surfactant intermediate
2-Ethyl-1-hexanol 104-76-7 C₈H₁₈O 130.23 -OH, -CH₂CH₂CH₃ Plasticizers, coatings
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 -OCH₂CH₂OCH₃, -OH Solvent, paints

Key Research Findings

  • Reactivity : Chlorinated alcohols like this compound exhibit slower nucleophilic substitution rates compared to linear analogs (e.g., 1-Chlorohexan-2-ol) due to steric hindrance from branching .
  • Safety: Chlorinated compounds universally require rigorous handling (e.g., gloves, eye protection) due to irritancy and toxicity, unlike non-halogenated alcohols .
  • Solubility Trends: Branching and halogenation reduce water solubility; this compound is likely less water-soluble than 2-Ethyl-1-hexanol but more soluble than non-polar hydrocarbons .

Preparation Methods

Reaction Mechanism and Setup

The synthesis begins with 2-methyl-3-chloropropene (3-chloro-2-methylpropylene) and water as reactants. The cation exchange resin catalyzes both the hydrolysis and rearrangement steps in a single continuous process:

2-methyl-3-chloropropene+H2OZeo-karbThis compound\text{2-methyl-3-chloropropene} + \text{H}_2\text{O} \xrightarrow{\text{Zeo-karb}} \text{this compound}

Key parameters include:

  • Reactor design : A horizontal stainless steel or plastic tube (0.1–100 m length, 0.1–0.5 m diameter) packed with resin.

  • Temperature : 0–45°C, maintained using an external ice-water mixture.

  • Flow rates :

    • 2-methyl-3-chloropropene: 0.5–20 kg/h

    • Water: 1–100 L/h.

Performance Metrics

  • Conversion : 100% under optimal conditions.

  • Purity : 97% after distillation.

  • Yield : 95% organic phase recovery.

Table 1: Comparative Analysis of Continuous Flow vs. Traditional Batch Synthesis

ParameterContinuous Flow (Zeo-karb)Traditional (H2_2SO4_4)
Reaction Steps12
Acid Waste GenerationNoneHigh
Catalyst ReusabilityYesNo
Energy ConsumptionLowHigh
Throughput20 kg/h5 kg/h

This method eliminates hydrolytic post-treatment, reducing wastewater generation by 80% compared to sulfuric acid-based processes.

Traditional Sulfuric Acid-Catalyzed Hydrolysis

Prior to the adoption of solid acid catalysts, this compound was synthesized via a two-step batch process using concentrated sulfuric acid.

Reaction Pathway

  • Initial protonation : Sulfuric acid protonates 2-methyl-3-chloropropene, forming a carbocation intermediate.

  • Nucleophilic attack : Water attacks the carbocation, yielding the product after deprotonation.

Limitations

  • High acid consumption : Requires 80% sulfuric acid, generating 3–5 L of acidic wastewater per kg of product.

  • Side reactions : Over-protonation leads to dimerization byproducts, reducing yield to 70–80%.

  • Corrosion hazards : Requires specialized reactors resistant to sulfuric acid.

Emerging Catalytic Strategies

While cation exchange resins dominate industrial production, research into alternative catalysts is ongoing:

Heteropoly Acids (HPAs)

Compounds like phosphotungstic acid (H3PW12O40\text{H}_3\text{PW}_{12}\text{O}_{40}) show promise due to their strong Brønsted acidity and reusability. Pilot studies report 90% yield at 30°C, but scalability remains unproven.

Ionic Liquids

Imidazolium-based ionic liquids (e.g., [BMIM][HSO4]\text{[BMIM][HSO}_4\text{]}) offer tunable acidity and negligible volatility. However, high costs ($150–200/kg) limit industrial adoption.

Environmental and Economic Considerations

The shift to solid acid catalysts aligns with green chemistry principles:

  • Waste reduction : Zero acid discharge compared to 5–10 kg of H2SO4\text{H}_2\text{SO}_4 waste per kg product in traditional methods.

  • Energy efficiency : Continuous flow systems operate at ambient pressure, cutting energy use by 40%.

  • Catalyst lifetime : Zeo-karb resins remain active for 1,000+ hours before regeneration .

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-methylhexan-2-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The chlorination of tertiary alcohols like 2-methylhexan-2-ol is a common approach. A practical method involves reacting the alcohol with concentrated hydrochloric acid under controlled conditions. Key parameters include:
  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., elimination).
  • Catalyst : Use ZnCl₂ (Lewis acid) to enhance reactivity .
  • Purification : Separate the organic layer via solvent extraction (e.g., dichloromethane), dry with anhydrous CaCl₂, and distill under reduced pressure.
    Yield optimization requires monitoring reaction progress via TLC or GC-MS. For reproducibility, document molar ratios, reaction time, and purification steps explicitly, as per academic journal guidelines .

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :
  • Purity Analysis :
  • GC-MS : Compare retention times and mass spectra with authentic standards.
  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR. Key signals include the tertiary chlorine (C-Cl) at δ ~80–85 ppm in 13^{13}C NMR .
  • Quantitative Purity : Use HPLC with a polar column (e.g., C18) and UV detection.
    For novel compounds, provide full spectral data in supplementary materials, adhering to journal requirements for new compound characterization .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed, especially when unexpected enantiomeric ratios are observed?

  • Methodological Answer :
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralcel OD-H) to resolve enantiomers. Compare elution profiles with racemic or enantiopure standards.
  • Optical Rotation : Measure specific rotation ([α]D[\alpha]_D) and compare with literature values. Discrepancies may indicate competing reaction pathways (e.g., SN1 vs. SN2 mechanisms).
  • Computational Modeling : Use DFT calculations to predict stereochemical preferences and compare with experimental results. Tools like Gaussian or ORCA can model transition states .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions (e.g., 2^2H labeling for solvent suppression in NMR).
  • Peer Validation : Submit spectral data to collaborative platforms (e.g., PubChem) for independent verification. Contradictions may arise from impurities or incorrect solvent referencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.